Troeger's base

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68211. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azocines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

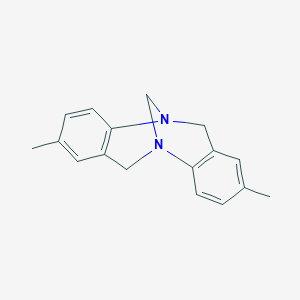

Structure

3D Structure

Properties

IUPAC Name |

5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPSZIHEWFTLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200950 | |

| Record name | Troeger's base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-81-7, 21451-74-1, 14645-24-0 | |

| Record name | Troger base | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troeger's base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troger's base | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Troeger's base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (5R,11R)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14645-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Troeger's base | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP9UUR2HG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Foundational Aspects of Tröger S Base Research

Early Discovery and Structural Elucidation

The initial discovery of Tröger's base was a serendipitous event, with its complex structure eluding its discoverer and the wider chemical community for nearly half a century.

In 1887, during his doctoral studies, Julius Tröger synthesized a novel compound by reacting p-toluidine (B81030) with formaldehyde (B43269) in an acidic solution. wikipedia.orgsysrevpharm.orgacs.org The resulting substance, with the molecular formula C₁₇H₁₈N₂, presented a structural puzzle that Tröger himself was unable to solve, a failure that reportedly led to a mediocre grade for his thesis. wikipedia.orgchemrevlett.com The reaction involved the condensation of the aniline (B41778) derivative with a methylene (B1212753) source in the presence of an acid catalyst. sysrevpharm.orgfrontiersin.org

For 48 years, the true structure of Tröger's base remained a mystery. wikipedia.org It was not until 1935 that M. A. Spielman successfully elucidated the correct chemical structure through chemical reactions. sysrevpharm.orglu.se Spielman's work confirmed that Tröger's base was, in fact, racemic 2,8-dimethyl-6,12-dihydro-5,11-methanodibenzo[b,f] wikipedia.orguea.ac.ukdiazocine. lu.seuea.ac.uk This revelation of a bridged bicyclic diamine structure finally solved the long-standing enigma. rsc.org

The field of Tröger's base research experienced a significant resurgence in 1985 when Craig S. Wilcox published the first crystallographic study of the molecule. researchgate.net This work, conducted with S. B. Larson, provided a detailed three-dimensional structure of the parent system, revealing a V-shaped molecule with the aromatic rings oriented at nearly 90 degrees to each other. iucr.org Wilcox's research highlighted the potential of Tröger's base and its analogues as rigid chiral building blocks for applications in supramolecular chemistry and ligand design, sparking renewed interest in their synthesis and use. researchgate.netiucr.org

Nomenclature and Classification

The systematic name for Tröger's base, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f] wikipedia.orguea.ac.ukdiazocine. wikipedia.org It is classified as a tetracyclic organic compound and a diamine. wikipedia.orgwikiwand.com The molecule's unique structure, featuring a methano bridge locking the dibenzodiazocine core into a rigid conformation, places it in a special class of chiral amines. wikipedia.orglu.se

| Identifier | Value |

| Preferred IUPAC Name | 2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f] wikipedia.orguea.ac.ukdiazocine |

| Other Names | Troeger's base |

| CAS Number | 529-81-7 (racemic) |

| Chemical Formula | C₁₇H₁₈N₂ |

| Molar Mass | 250.345 g·mol⁻¹ |

Stereochemical Uniqueness and Early Investigations

The most fascinating aspect of Tröger's base is its chirality, which arises not from a stereogenic carbon atom, but from the nitrogen atoms themselves. This was a groundbreaking concept in stereochemistry.

Tröger's base is a rare example of a molecule that exhibits chirality due to the presence of two bridgehead stereogenic tertiary amine groups. wikipedia.orgwikiwand.com In most amines, rapid nitrogen inversion leads to a quick equilibration between enantiomers, preventing the observation of optical activity. wikipedia.orgwikiwand.com However, in Tröger's base, the rigid, strained conformational structure prevents this inversion, effectively locking the nitrogen atoms into defined stereogenic centers. wikipedia.orgwikiwand.com This inherent chirality, a direct consequence of its unique molecular architecture, makes Tröger's base a C₂-symmetric molecule. researchgate.netresearchgate.net The first successful separation of the enantiomers of Tröger's base was achieved by Vladimir Prelog in 1944 using column chromatography, a pioneering application of this technique. wikipedia.org

Prevented Nitrogen Inversion as a Source of Stereogenicity

The chirality of Tröger's base is exceptional because it originates from its two nitrogen atoms, which serve as stable stereogenic centers. wikipedia.orgwikiwand.comresearchgate.net In typical chiral amines, which have a nitrogen atom bonded to three different substituents, the lone pair of electrons allows for a rapid process called pyramidal or nitrogen inversion. libretexts.orgwikipedia.orgvaia.com This inversion involves the nitrogen atom oscillating through the plane of its substituents, passing through a planar, sp² hybridized transition state. libretexts.orglibretexts.orgstackexchange.com This process, sometimes likened to an umbrella turning inside out, occurs so rapidly at room temperature that the individual enantiomers cannot be isolated, leading to a racemic mixture. wikipedia.orgvaia.comlibretexts.org The energy barrier for this inversion in simple amines is quite low, approximately 24-25 kJ/mol. libretexts.orgwikipedia.orgchemeurope.com

However, the unique structure of Tröger's base provides a significant barrier to this inversion. wikipedia.org The molecule's rigid bicyclic framework, which includes a methano-bridge locking the two aromatic rings, creates substantial conformational strain. wikipedia.orgwikipedia.orglu.se This rigidity, particularly with the nitrogen atoms positioned at the bridgeheads of the diazocine ring system, physically prevents the nitrogen atoms from achieving the planar geometry required for inversion. chemeurope.comwordpress.comfrontiersin.org Consequently, the nitrogen atoms are locked into a specific configuration, making them stable stereogenic centers and allowing the molecule to exhibit optical activity. wikipedia.orgwikiwand.comresearchgate.net The successful isolation of its enantiomers provided definitive proof that nitrogen atoms could form the basis of a stable chiral molecule. wikiwand.comwikipedia.org The intrinsic stiffness of the central bicyclic structure makes it impossible for the two nitrogen atoms to have different configurations within the same molecule; therefore, Tröger's base exists only as two enantiomeric forms: (5R,11R) and (5S,11S). nih.gov

Early Resolution of Enantiomers (Prelog, 1944)

The theoretical stability of the chiral nitrogen centers in Tröger's base was experimentally confirmed in 1944 by Vladimir Prelog and his colleague P. Wieland. wordpress.comarkat-usa.org They successfully separated the enantiomers of Tröger's base, an achievement that marked a significant milestone in stereochemistry. lu.sewikipedia.org This was the first successful resolution of a compound that is chiral due to trivalent nitrogen atoms. wordpress.comwikipedia.org

Prelog accomplished this separation using the then-nascent technique of column chromatography with a chiral stationary phase. wikipedia.orgwordpress.comwikipedia.org The specific material used for the stationary phase was D-lactose hydrate, an optically active substrate. lu.sewordpress.com The process was a remarkable feat of chromatography for its time. In one account, the separation of just 6 grams of racemic Tröger's base required a large column packed with 2.7 kilograms of specially prepared D-lactose. wordpress.com The yield was modest, with only 5.5% of each enantiomer being recovered. wordpress.com

The significance of Prelog's work was twofold. Firstly, it provided the first concrete proof that nitrogen atoms could act as stable chiral centers in a molecule, a concept that had been speculated upon but not yet demonstrated. wikipedia.org Secondly, it was a pioneering application of preparative chiral chromatography, a method that would later become a standard and indispensable technique in chemistry. wikipedia.orgwordpress.com

Table 1. Properties of Selected Compounds

| Compound Name | Chemical Formula | Molar Mass | Key Feature |

| Tröger's Base | C₁₇H₁₈N₂ | 250.345 g·mol⁻¹ | Chiral due to stereogenic nitrogen atoms. wikiwand.com |

| Ammonia | NH₃ | 17.031 g·mol⁻¹ | Undergoes rapid pyramidal inversion. wikipedia.org |

| p-Toluidine | C₇H₉N | 107.15 g·mol⁻¹ | A precursor in the synthesis of Tröger's base. wikipedia.org |

Advanced Synthetic Methodologies for Tröger S Base and Analogues

Functionalization of Aromatic Rings

Modifying the aromatic rings of the Tröger's base scaffold is crucial for tuning its electronic, steric, and photophysical properties, as well as for introducing sites for further chemical transformations.

Electrophilic Aromatic Substitution: Halogenation, such as bromination or iodination, is a common strategy to introduce reactive sites onto the aromatic rings. This is often achieved by using pre-functionalized aniline (B41778) derivatives during the initial condensation reaction or by direct electrophilic substitution on the Tröger's base framework under specific conditions researchgate.netnih.gov.

Metal-Catalyzed Cross-Coupling Reactions: These reactions have become indispensable for elaborating the aromatic substituents.

Sonogashira Coupling: This palladium-catalyzed reaction allows for the introduction of alkyne functionalities onto halogenated Tröger's base derivatives, providing versatile handles for further "click" chemistry or conjugation nih.gov.

Buchwald-Hartwig Amination: This palladium-catalyzed amination is employed to install amine groups onto the aromatic rings, which can serve as coordination sites or reactive centers for subsequent reactions lu.se.

Suzuki and Stille Couplings: These reactions enable the attachment of various aryl or vinyl groups, further expanding the structural diversity of Tröger's base analogues researchgate.net.

Table 2.1.1: Aromatic Ring Functionalization Strategies

| Functionalization Type | Typical Reagents/Conditions | Resulting Functional Group | Key Transformation | References |

| Halogenation | Br₂, I₂, NBS, NIS in acidic media (e.g., AcOH, TFA) | -Br, -I | Electrophilic Aromatic Substitution | researchgate.netnih.gov |

| Alkynylation | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, base | -C≡CR | Sonogashira Coupling | nih.gov |

| Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine (B1218219) ligand, base | -NR₂ | Buchwald-Hartwig Amination | lu.se |

| Arylation/Vinylation | Boronic acid/ester or stannane, Pd catalyst, base | -Ar, -Vinyl | Suzuki/Stille Coupling | researchgate.net |

Modification of the Methano Bridge

Ethano Bridge Formation: A significant modification involves the alkylation of the methano bridge to form an ethano bridge. This transformation is typically achieved by reacting Tröger's base or its derivatives with dihaloalkanes, such as 1,2-dibromoethane, often in the presence of a base or under specific catalytic conditions. This process can enhance the rigidity and stability of the resulting analogues researchgate.netgoogle.comethz.ch.

Table 2.2.1: Methano Bridge to Ethano Bridge Transformation

| Starting Material | Reagent/Conditions | Product | Yield | References |

| 2,8-dibromo-6H,12H-5,11-methanodibenzo[b,f] Current time information in Bangalore, IN.acs.orgdiazocine | 1,2-dibromoethane, Li₂CO₃ | 2,8-dibromo-6,12-ethano-5,6,11,12-tetrahydrodibenzo[b,f] Current time information in Bangalore, IN.acs.orgdiazocine (ethano-Tröger's base analogue) | 45% | researchgate.net |

| Tröger's base or derivative | Alkylating agent (e.g., 1,2-dibromoethane) | Ethano-bridged Tröger's base analogue | Varies | google.comethz.ch |

Derivatization of the Diazocine Ring System

While the core diazocine ring provides the V-shaped conformation, modifications can be made to the nitrogen atoms or by introducing heteroatoms into the bridge.

Nitrogen Stereocenter Stability: Research has focused on creating analogues with enhanced stability of the nitrogen stereocenters, which are prone to racemization under acidic conditions in standard Tröger's bases. Strategies involve modifying the scaffold to increase the energy barrier against inversion nih.gov.

Heteroatom Bridges: Analogues with oxygen bridges (epoxydibenzo[b,f] Current time information in Bangalore, IN.acs.orgdiazocines) or nitrogen bridges (epiminodibenzodiazocines) have been synthesized, offering different structural and electronic properties compared to the classic methano-bridged system scispace.comacs.org. These modifications can lead to more conformationally rigid structures acs.org.

Synthesis of Heterocyclic Tröger's Base Analogues

Incorporating heterocyclic moieties into the Tröger's base framework allows for the creation of compounds with diverse electronic and binding properties, often explored for applications in supramolecular chemistry and materials science.

Condensation with Heterocyclic Amines: The classical Tröger's base synthesis can be adapted by using amino-substituted heterocyclic compounds as starting materials. For example, pyrazolic or pyrimidinic rings can be fused to the Tröger's base structure by reacting heterocyclic amines with formaldehyde (B43269) under mild acidic conditions rsc.org.

Attachment of Heterocyclic Moieties: Heterocyclic units, such as naphthalimide or acridine (B1665455) derivatives, can be appended to the Tröger's base scaffold through functionalization of the aromatic rings, often via cross-coupling reactions nih.gov.

Table 2.4.1: Synthesis of Heterocyclic Tröger's Base Analogues

| Heterocyclic Moiety | Starting Heterocyclic Amine / Functionalization Strategy | Typical Conditions | Resulting Analogue Type | References |

| Pyrazole/Pyrimidine | 3-alkyl-5-amino-1-arylpyrazoles or 6-aminopyrimidin-4(3H)-ones | Formaldehyde, ethanol, catalytic acetic acid, 50 °C | Fused pyrazolic or pyrimidinic Tröger's base analogues | rsc.org |

| Naphthalimide/Acridine | Halogenated Tröger's base + heterocyclic building block | Pd-catalyzed coupling reactions | Aromatic-substituted heterocyclic Tröger's base analogues | nih.gov |

Synthesis of Fused Tröger's Base Analogues

The synthesis of fused Tröger's base analogues involves linking multiple Tröger's base units together, creating extended structures such as linear, tubular, or zigzag architectures. These macrostructures are of interest for creating novel materials and supramolecular assemblies.

Linear Fusions: The synthesis of linearly fused analogues, including tris-Tröger's base structures, is achieved through multi-step sequences. This typically involves functionalizing Tröger's base units (e.g., with amino groups via amination of halogenated precursors) and then performing condensation reactions between these functionalized units lu.seacs.orglu.seub.edu.

Diastereoselective Synthesis: For fused analogues, control over stereochemistry is crucial. The synthesis can lead to different diastereomers (e.g., syn-anti, anti-anti) depending on the relative orientation of the Tröger's base units, and separation of these diastereomers is often required acs.org.

Table 2.5.1: Synthesis of Fused Tröger's Base Analogues

| Analogue Type | Key Synthetic Steps | Resulting Structure Type | References |

| Linearly Fused Tris-Tröger's Base | Condensation of aniline, functionalization, coupling of TB units, potentially involving nine steps. | Linear, multi-unit | lu.selu.se |

| Fused Tris-Tröger's Base Dibromo | Condensation of p-bromoaniline with paraformaldehyde, followed by further functionalization and coupling steps. | Linear/Nonlinear, fused | acs.org |

| Heptakis Tröger's Base | Multi-step synthesis involving functionalization of aniline derivatives, condensation to TB analogue, and further coupling. | Extended linear chain | lu.seub.edu |

Multistep Continuous Synthetic Approaches

The development of continuous flow synthesis offers advantages in terms of reaction control, safety, and scalability for complex molecules like Tröger's base derivatives.

Continuous Flow Synthesis of Benzoxazines: A notable example is the three-step continuous synthesis of Tröger's base-derived benzoxazines, involving Schiff base formation, reduction, and Mannich reactions. This approach allows for efficient synthesis without intermediate isolation and purification, leading to polymers of intrinsic microporosity (PIMs) x-mol.comacs.org.

Table 2.6.1: Continuous Synthesis Example

| Target Compound | Continuous Steps | Starting Material | Conditions | References |

| Tröger's base-derived benzoxazine (B1645224) | 1. Schiff base formation, 2. Reduction, 3. Mannich reaction | Tröger's base (e.g., TB-2NH₂) and salicylaldehyde (B1680747) (for benzoxazine formation) | Acidic medium (e.g., sulfuric acid for initial TB synthesis), ethanol, 90 °C (for benzoxazine formation); NaBH₄ for reduction. | acs.org |

| Tröger's base-benzoxazine-derived PIM | Ring-opening polymerization of the benzoxazine derivative | Tröger's base-derived benzoxazine | Thermal curing | acs.org |

Application of Crystallization-Induced Asymmetric Transformation (CIAT)

Achieving enantiomerically pure Tröger's base derivatives is critical for many applications, particularly in chiral recognition and catalysis. Crystallization-Induced Asymmetric Transformation (CIAT) is a powerful technique for resolving racemic mixtures.

Diastereomeric Salt Formation: Racemic Tröger's base derivatives are treated with chiral resolving agents, typically chiral acids, to form diastereomeric salts. These salts can then be selectively crystallized.

Enantiomeric Resolution: Through controlled crystallization and potentially epimerization of the undesired enantiomer in solution, CIAT allows for the isolation of one enantiomer in high yield and enantiomeric excess (ee). Common resolving agents include (+)-1,1'-bi-naphthyl phosphoric acid and (–)-di-O,O'-p-benzoyl tartaric acid (DBTA) acs.orgarkat-usa.orgacs.orgresearchgate.netnih.gov. High enantiomeric ratios, often exceeding 99:1, have been achieved acs.orgacs.orgresearchgate.netnih.gov.

Table 2.7.1: CIAT for Tröger's Base Resolution

| Tröger's Base Derivative | Chiral Resolving Agent | Solvent | Yield of Resolved TB Derivative | Enantiomeric Ratio (ee) | References |

| 2,8-disubstituted Tröger's base derivatives (e.g., bromo, iodo) | (–)-di-O,O'-p-benzoyl tartaric acid (DBTA) | Ethanol, Acetone | 63–91% | 99.1:0.9 to >99.5:0.5 | acs.orgacs.orgnih.gov |

| Tröger's base (1) | (+)-1,1'-bi-naphthyl phosphoric acid | Not specified | High | High | arkat-usa.org |

| Acridine-substituted analogue | (–)-di-O,O'-p-benzoyl tartaric acid | Not specified | Varies | Varies | arkat-usa.org |

This comprehensive overview highlights the advanced synthetic strategies employed to access the diverse world of Tröger's base and its analogues, underscoring their importance as versatile molecular building blocks.

Compound List:

Tröger's Base (TB)

Ethano-Tröger's Base

Tröger's Base-derived Benzoxazine

Tröger's Base-benzoxazine-derived PIM

2,8-dibromo-6H,12H-5,11-methanodibenzo[b,f] Current time information in Bangalore, IN.acs.orgdiazocine

2,8-dibromo-6,12-ethano-5,6,11,12-tetrahydrodibenzo[b,f] Current time information in Bangalore, IN.acs.orgdiazocine

3-alkyl-5-amino-1-arylpyrazoles

6-aminopyrimidin-4(3H)-ones

Naphthalimide derivatives

Acridine derivatives

Linearly Fused Tris-Tröger's Base

Fused Tris-Tröger's Base Dibromo

Heptakis Tröger's Base

(+)-1,1'-bi-naphthyl phosphoric acid

(–)-di-O,O'-p-benzoyl tartaric acid (DBTA)

Epoxydibenzo[b,f] Current time information in Bangalore, IN.acs.orgdiazocines

Epiminodibenzodiazocines

Novel Methods via Azide (B81097) Rearrangement Chemistry

A notable advancement in the synthesis of Tröger's base and its analogues involves the utilization of azide rearrangement chemistry. This approach offers a convenient and adaptable pathway for constructing these complex molecular architectures. Specifically, the reaction of benzyl (B1604629) azide derivatives with trifluoromethanesulfonic acid (TfOH) in the presence of water has been demonstrated to generate iminium ion, formaldehyde, and aniline intermediates in situ. These intermediates can then undergo a reversible process under acidic conditions, leading to the formation of the desired Tröger's base product researchgate.netnih.govresearchgate.net. This method provides a distinct route that leverages the reactivity of azides for the assembly of the Tröger's base scaffold.

Enantioselective and Asymmetric Synthesis Approaches

Achieving enantiopure Tröger's base derivatives is crucial, as the stereoisomers can exhibit different properties and functionalities, particularly in applications requiring precise molecular interactions. Several strategies have been developed to access these chiral compounds, ranging from catalytic asymmetric synthesis to the resolution of racemic mixtures.

The direct catalytic asymmetric synthesis of Tröger's base analogues, particularly those featuring chiral nitrogen stereocenters, represents a significant advancement. Research has focused on methods that enable the simultaneous construction of both carbon and nitrogen stereogenic centers within the rigid Tröger's base framework acs.orgnih.govresearchgate.netfigshare.comnih.gov. These approaches often involve palladium catalysis in conjunction with specifically designed chiral ligands. For instance, the use of palladium catalysis with a home-developed GF-Phos ligand has been reported to efficiently synthesize Tröger's base analogues with high stereoselectivity, yielding compounds with both C- and N-stereogenic centers in high stability and efficiency acs.orgnih.govresearchgate.netfigshare.comnih.gov. DFT calculations have indicated that specific interactions, such as NH···O hydrogen bonding between the substrate and ligand, play a crucial role in controlling the enantioselectivity of these reactions, offering insights for future ligand design acs.orgnih.govresearchgate.netfigshare.comnih.gov.

Palladium-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of Tröger's base analogues. These methods leverage the versatility of palladium in forming carbon-carbon and carbon-nitrogen bonds with high control over stereochemistry acs.orgnih.govresearchgate.netnih.govresearchgate.netthieme-connect.com. For example, palladium catalysis, often coupled with specialized phosphine ligands like GF-Phos, allows for the construction of chiral Tröger's base analogues by creating nitrogen stereocenters with high enantiomeric excess (ee) acs.orgnih.govresearchgate.netfigshare.comnih.gov. Another approach involves palladium-catalyzed aminations of dihalo Tröger's base analogues, which can yield monoamino-monohalo or diamino derivatives, depending on the reaction conditions and substrate thieme-connect.com. Furthermore, palladium catalysis has been employed in conjunction with chiral disulfoxides for the preparation of enantiomerically pure Tröger's base derivatives, affording N-stereogenic building blocks efficiently and scalably researchgate.net.

The efficacy of catalytic asymmetric synthesis is intrinsically linked to the design of chiral ligands. For Tröger's base analogues, the development of ligands that can effectively induce chirality at the nitrogen stereocenters is paramount acs.orgnih.govresearchgate.netfigshare.comnih.govresearchgate.net. Ligands such as GF-Phos have been instrumental in achieving high enantioselectivities in palladium-catalyzed reactions, with their structural features and electronic properties optimized to control the transition state of the reaction acs.orgnih.govresearchgate.netfigshare.comnih.gov. Mechanistic studies, including DFT calculations, highlight the importance of specific interactions between the ligand and substrate, such as hydrogen bonding, in dictating the stereochemical outcome acs.orgnih.govresearchgate.netfigshare.comnih.gov. Beyond their role as auxiliaries in catalysis, Tröger's base derivatives themselves can be modified to serve as chiral ligands for asymmetric synthesis, as demonstrated by their use in promoting the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes, achieving high enantiomeric excesses researchgate.net. Chiral Pd2L4 capsules assembled from Tröger's base-based ligands have also been developed for inducing chirality on fullerenes nih.gov.

When direct asymmetric synthesis is challenging or less efficient, the resolution of racemic mixtures of Tröger's base and its analogues provides a viable route to enantiopure compounds. Various classical and modern separation techniques have been employed.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a widely adopted method for the enantiomeric separation of Tröger's base derivatives wikipedia.orgspectroscopyonline.comnih.govresearchgate.netlcms.czlu.seresearchgate.netnih.govresearchgate.net. Vladimir Prelog first achieved the separation of Tröger's base enantiomers in 1944 using column chromatography with a chiral stationary phase, a technique that has since become standard wikipedia.org. Various CSPs, including cellulose-derived phases (e.g., Chiralcel OJ, Cellulose DMP) and other brush-type phases (e.g., Whelk O1, Astec CYCLOBOND, Chiralpak AD-3, Chiralpak IA), have proven effective in achieving baseline or high-resolution separations for a range of Tröger's base derivatives spectroscopyonline.comnih.govresearchgate.netlcms.czresearchgate.netnih.govresearchgate.net. Supercritical Fluid Chromatography (SFC) has also been utilized for efficient chiral separations researchgate.net. These chromatographic methods allow for the preparative isolation of enantiomerically pure compounds, which are valuable building blocks for further synthetic endeavors lu.senih.gov.

Other resolution techniques include the formation of diastereomeric aggregates or salts using chiral resolving agents, such as dibenzoyl-L-tartaric acid, followed by separation through crystallization researchgate.netresearchgate.net. Crystallization-induced asymmetric transformation (CIAT) has also been successfully applied for the gram-scale resolution of certain Tröger's base derivatives researchgate.net.

Compound List

Tröger's base

Tröger's base analogues

Benzyl azide derivatives

N-benzyl substituted dihydroquinolinone derivatives

Chiral N-bridged [3.3.1] ring tertiary alcohol

Chiral N-bridged [3.3.1] ring secondary alcohol

Chiral N-bridged [3.3.1] ring oxime

Chiral quaternary ammonium (B1175870) salt

Ethano-bridged Tröger base compounds

Spiro-Tröger's base (SpiroTB)

Functionalized ethano-bridged Tröger base compounds

Tröger's base derivatives

Halogenated analogues of Tröger's base

Monoamino and diamino analogues of Tröger's base

Trögerophane

Phenhomazine derivative

Tetrahydrophenhomazine

Glycosyl moieties Tröger's bases

Tröger's base-derived benzoxazine

Tröger's base-based triangular macrocycles

TbNaps (Tröger's base naphthalimide)

2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f] acs.orgspectroscopyonline.comdiazocine

Resolution Techniques for Racemic Mixtures

Chiral Derivatizing Agents in HPLC

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a cornerstone technique for the enantioseparation of Tröger's base derivatives. While Tröger's base itself and its enantiomers are commercially available and subject to chiral analysis alfa-chemistry.com, the primary focus in advanced applications lies in resolving complex functionalized analogues.

Several CSPs have demonstrated efficacy in separating Tröger's base derivatives. Cellulose-derived phases like Chiralcel OJ and brush-type phases such as Whelk O1 have been shown to be complementary, providing effective enantioseparation for a range of functionalized derivatives. Crucially, the separation achieved on analytical scales has been successfully transferred to semipreparative columns, enabling the isolation of enantiomerically pure compounds researchgate.netnih.gov. The CHIRALPAK IA phase has also been utilized for successful resolution of Tröger's base derivatives researchgate.net. For more complex systems, such as nickel(II) complexes of porphyrin-Tröger's base and spiro-Tröger's base, the ReproSil Chiral-NR column has been employed for enantioseparation spectroscopyonline.com.

The ability to resolve these chiral compounds is vital for determining their absolute configurations. This is often achieved through a combination of techniques, including X-ray crystallography, comparison of experimental electronic circular dichroism (ECD) spectra with quantum-chemically calculated spectra, or by comparing specific optical rotations with literature data researchgate.netspectroscopyonline.com. The rigid, V-shaped scaffold of Tröger's base, with its well-defined spatial geometry and stereogenic nitrogen centers, makes its derivatives valuable building blocks for chiral recognition and in supramolecular chemistry spectroscopyonline.com.

Table 2: Chiral HPLC for Tröger's Base Derivative Separation

| Tröger's Base Derivative Type | Chiral Stationary Phase (CSP) | Separation Scale | Key Outcome/Observation | References |

| Functionalized derivatives | Chiralcel OJ, Whelk O1 | Analytical & Semipreparative | Complementary phases, transferable to preparative scale | researchgate.netnih.gov |

| Functionalized derivatives | CHIRALPAK IA | Analytical & Semipreparative | Successful resolution of racemic mixtures | researchgate.net |

| Nickel(II) complexes (porphyrin-TB, spiro-TB) | ReproSil Chiral-NR | Analytical | Enantioseparation, absolute configuration determination | spectroscopyonline.com |

Dry Column Vacuum Chromatography for Diastereomer Separation

Dry Column Vacuum Chromatography (DCVC) offers an efficient and solvent-sparing method for the separation of diastereomers, a common challenge in the synthesis of functionalized Tröger's base analogues. This technique has been successfully applied to separate diastereomeric mixtures generated, for instance, after acylation at the benzylic position of a Tröger's base analogue.

DCVC involves packing a column with silica (B1680970) gel in a dry state, followed by the application of vacuum. This method is noted for being faster, using less solvent and silica, and often providing better resolution compared to traditional flash chromatography lu.sekiku.dk. The process allows for the use of solvent gradients, and the dry packing prevents the silica from cracking, which can occur with abrupt polarity changes in flash chromatography kiku.dk.

A notable application involved the acylation of a Tröger's base analogue, which yielded a mixture of diastereomers. This mixture was effectively separated using DCVC with silica as the stationary phase, demonstrating a reliable method for obtaining individual diastereomers. This approach has proven valuable for simplifying future separations of Tröger's base analogues and is considered a significant advancement in the purification of these complex molecules lu.selu.se.

Table 3: Dry Column Vacuum Chromatography (DCVC) for Diastereomer Separation

| Tröger's Base Analogue (Functionalized) | Stationary Phase | Target Separation | Key Advantages | References |

| Analogue acylated at benzylic position | Silica | Diastereomers | Less solvent, less silica, better resolution | lu.sekiku.dk |

| General functionalized analogues | Silica | Diastereomers | Reliable and simplified separation method | lu.selu.se |

Compound List:

Tröger's base (TB)

GF-Phos

Dimethoxymethane (DMM)

Trifluoroacetic acid (TFA)

Benzyl azide

Chiralcel OJ

Whelk O1

CHIRALPAK IA

ReproSil Chiral-NR

Nickel(II) complexes of porphyrin-Tröger's base

Porphyrin-chlorin spiro-Tröger's base

Advanced Research in Supramolecular Chemistry and Molecular Recognition

Tröger's Base as a Molecular Cleft and Receptor

The inherent structure of Tröger's base, featuring a methanodiazocine group bridging two aromatic rings at an approximate 90-degree angle, establishes a distinct molecular cleft. lu.se This architecture is fundamental to its function as a molecular receptor. The fixed, non-planar arrangement creates a hydrophobic cavity suitable for encapsulating other molecules. ias.ac.in The C2-symmetric and chiral nature of the Tröger's base framework further enhances its potential for selective molecular recognition. ias.ac.innih.gov

The defining feature of Tröger's base is its rigid concave aromatic cavity. lu.selu.se The methylene (B1212753) bridge between the two nitrogen atoms locks the molecule into a specific conformation, preventing the nitrogen inversion that is common in other amines. wikipedia.org This rigidity results in a persistent V-shaped structure, creating a well-defined cleft. lu.seresearchgate.netlu.se The aromatic rings form the walls of this cavity, providing a hydrophobic environment and the potential for π-π stacking interactions with suitable guest molecules. lu.se The dimensions and electronic properties of this cavity can be tuned by modifying the aromatic rings or the bridging unit, allowing for the design of receptors with specific recognition properties. rhhz.net

The molecular cleft of Tröger's base and its derivatives facilitates a range of host-guest interactions, primarily driven by non-covalent forces. These interactions are the basis for its application in molecular recognition. The binding mechanisms often involve a combination of hydrogen bonding, van der Waals forces, hydrophobic effects, and electrostatic interactions, including cation-π and π-π stacking. lu.sebeilstein-journals.org The preorganized nature of the Tröger's base cavity contributes to strong and selective binding of guest molecules. acs.org

The hydrophobic cavity of Tröger's base makes it an effective receptor for unfunctionalized molecules. lu.selu.se The binding of these guests is primarily governed by solvophobic effects and van der Waals interactions within the concave aromatic surface. lu.se If the aromatic surface is suitably designed, π-π and cation-π interactions can also play a significant role in the recognition process. lu.se This capability allows Tröger's base derivatives to act as hosts for a variety of neutral organic molecules.

Derivatives of Tröger's base have been specifically designed to recognize dicarboxylic acids. researchgate.netresearchgate.netnih.gov By incorporating functional groups capable of forming hydrogen bonds, such as pyridine (B92270) amide or carboxylic acid moieties, these receptors can selectively bind dicarboxylic acids of a particular length. wikipedia.orgresearchgate.net Research has shown that the cavity dimensions of certain Tröger's base analogs are optimal for the inclusion of suberic acid. wikipedia.org The interaction is less favorable with dicarboxylic acids that are either longer (sebacic acid) or shorter (adipic acid), demonstrating the high degree of size and shape selectivity achievable with this scaffold. wikipedia.org This selectivity arises from the precise geometric arrangement of the hydrogen-bonding groups within the rigid cleft. uea.ac.uk

| Guest Molecule | Host Receptor | Key Interactions | Selectivity |

| Suberic Acid | Pyridine amide-functionalized Tröger's base | Hydrogen bonding, size complementarity | High |

| Sebacic Acid | Pyridine amide-functionalized Tröger's base | Weaker interaction due to longer chain length | Low |

| Adipic Acid | Pyridine amide-functionalized Tröger's base | Weaker interaction due to shorter chain length | Low |

| (+)-Camphoric Acid | Racemic Tröger's base receptors | Chiral recognition via hydrogen bonding | High for one enantiomer |

The Tröger's base framework has also been utilized in the development of synthetic receptors for the recognition of biologically important molecules like glycosaminoglycans and carbohydrates. acs.orgresearchgate.net By attaching specific recognition motifs to the Tröger's base scaffold, researchers have created ligands that can selectively bind to these complex polyanionic structures. wikipedia.org Glycosylated Tröger's base derivatives have been synthesized and studied for their interactions with proteins, indicating that the carbohydrate moieties can enhance binding affinity. nih.gov

Tröger's base derivatives incorporating crown ethers have been designed as ditopic receptors for the complexation of bisammonium ions. rsc.orgresearchgate.net These receptors can bind bisammonium ions of varying alkyl chain lengths, with a preference often observed for those with shorter spacers. lu.seresearchgate.net The binding is primarily driven by strong, charge-assisted hydrogen bonds between the ammonium (B1175870) groups of the guest and the oxygen or nitrogen atoms of the crown ether moieties on the host. rsc.orgkoreascience.kr Computational studies have supported these experimental findings, highlighting the importance of both the host's flexibility and the guest's conformation in achieving strong binding. rsc.orgresearchgate.net

| Receptor | Guest Ion | Key Binding Interactions |

| Bis(18-crown-6) Tröger's base | Butane-1,4-diylbisammonium | Multiple hydrogen bonds (N-H···O) |

| Monoaza crown ether Tröger's base | Bisammonium chloride (short alkyl spacer) | Charge-assisted hydrogen bonds (N–H⋯O, N–H⋯N) |

Host-Guest Interactions and Binding Mechanisms

Quantitative Studies of Intermolecular Interactions (e.g., CH-π)

The rigid framework of Tröger's base has been instrumental in the quantitative analysis of weak intermolecular forces that are fundamental to molecular recognition and protein folding. lu.seacs.org Analogues of Tröger's base have been engineered to function as "molecular torsion balances," which allow for the precise measurement of non-covalent interactions such as CH-π and aromatic edge-to-face forces. lu.se These studies provide critical data on the folding energies in proteins. lu.seacs.org

Detailed structural analyses of Tröger's base derivatives have provided specific measurements of these interactions. For instance, in a 4-amino-1,8-naphthalimide (B156640) Tröger's base derivative, weak C-H···π interactions were observed between adjacent units with a distance of 2.821 Å and an angle of 149.5°. tandfonline.com In a coordination complex involving the same ligand, C-H···O interactions were measured between acetate (B1210297) ligands and a C-H group on the Tröger's base, showing a C···O distance of 2.6684(14) Å and a C-H···O angle of 148°. tandfonline.com The existence and significance of these interactions in stabilizing crystal structures are further supported by Hirshfeld surface analysis and DFT calculations. researchgate.net

| Interaction Type | Measured Distance (Å) | Measured Angle (°) | Context | Source |

|---|---|---|---|---|

| C-H···π | 2.8211(15) | 149.5 | Between adjacent naphthalimide units | tandfonline.com |

| C-H···O | 2.6684(14) (C···O) | 148 | Between acetate ligand and Tröger's base C-H | tandfonline.com |

| C-H···O | 2.4220(13) | 172.50(12) | Between 3-picolyl group and adjacent Tröger's base unit | tandfonline.com |

| π-H···Cl | 2.75668(9) | N/A | Between naphthalimide group and chlorido ligand | tandfonline.com |

Design of Chiral Hosts and Molecular Tweezer Analogs

The inherent chirality and rigid, cleft-like structure of Tröger's base make it an exceptional building block for the design of chiral host molecules. lu.seacs.org Its V-shaped scaffold can be functionalized to create receptors for a variety of guest molecules. researchgate.net These derivatives have been extensively explored as molecular clefts and tweezers, capable of binding guest molecules within their cavity. mdpi.comacs.orgwikipedia.org

Researchers have synthesized numerous analogues, including complex structures where multiple Tröger's base units are fused. For example, chiral molecular tweezers with a tris-Tröger's base skeleton have been successfully synthesized. researchgate.net These hosts leverage the rigid bicyclic skeleton which forces the aromatic rings into close proximity, creating a well-defined binding pocket. mdpi.comwikipedia.org The applications for these chiral hosts are diverse, ranging from chiral recognition and separation to catalysis. mdpi.commdpi.com

Self-Assembly and Templated Systems

The defined geometry and rigidity of the Tröger's base scaffold make it a reliable component in the construction of larger supramolecular structures through self-assembly. lu.seacs.org

Tröger's base is considered an excellent building block for creating supramolecular systems because its rigid structure does not tend to change shape, providing a stable foundation for molecular assembly. lu.se Its derivatives have been used in the construction of various complex architectures, including molecular cages and capsules. acs.org The V-shaped structure provides a concave cavity that can facilitate interactions with other molecules, driving the formation of highly ordered, multi-component systems. lu.se

A significant area of research involves the use of functionalized Tröger's base derivatives as ligands in coordination-driven self-assembly. nih.gov Racemic, dissymmetric bis(pyridyl) ligands based on a 2,8-difunctionalised Tröger's base scaffold have been shown to selectively self-assemble into discrete dinuclear metallosupramolecular aggregates with a rhomboid shape upon coordination to metal ions like palladium(II) or platinum(II). nih.gov

This process is highly diastereoselective, leading to the formation of C₂ᵥ-symmetric heterochiral assemblies in what is described as a self-discriminating manner. nih.gov Similarly, ligands featuring nitrile or isonitrile metal-binding motifs on a 2,8- or 3,9-disubstituted Tröger's base scaffold self-assemble with [(dppp)Pd(OTf)₂] to form dinuclear cyclic aggregates. researchgate.netnih.gov This assembly occurs with high diastereoselectivity through heterochiral self-sorting. researchgate.netnih.govresearchgate.net This high-fidelity self-sorting behavior is attributed to the preorganization afforded by the combination of slim binding motifs with the rigid V-shaped Tröger's base scaffold. researchgate.netnih.gov

Tröger's base derivatives have been successfully employed in the templated assembly of molecular capsules. In a notable example, two rigid Tröger's base dizinc(II) bis-porphyrin receptor molecules were shown to form a 2:1 complex with a first-generation dendrimer tetramine. rsc.orgresearchgate.net This assembly results in a spherical supramolecular structure that encapsulates the dendrimer, which acts as a template for the formation of the capsule. rsc.orgresearchgate.net This demonstrates the utility of the Tröger's base framework in creating complex, container-like molecules through template-directed synthesis.

Molecular Recognition in Biological Systems

The structural features of Tröger's base make it a compelling candidate for molecular recognition studies in biological contexts. researchgate.net Its ability to mimic the structure of DNA bases allows it to interact with nucleic acids through mechanisms like intercalation and groove binding, potentially disrupting replication and transcription. This has led to investigations into its use as a DNA probe. acs.orgresearchgate.net

Furthermore, derivatives of Tröger's base have been designed as synthetic receptors for various biologically relevant molecules. acs.org These receptors have shown the ability to bind guests such as carboxylic acids, adenine, and biotin. acs.orgwikipedia.org The rigid cleft is optimal for recognizing specific molecules; for instance, a derivative showed preferential binding for suberic acid over the longer sebacic acid or the shorter adipic acid. wikipedia.org Other applications include the development of ligands for glycosaminoglycans and potential enzyme inhibitors, such as for thromboxane (B8750289) A2 synthase. wikipedia.org

| Target Molecule/System | Type of Interaction/Application | Source |

|---|---|---|

| Nucleic Acids (DNA) | Intercalation, groove binding, DNA probe | researchgate.net |

| Carboxylic Acids (e.g., suberic acid) | Host-guest recognition | acs.orgwikipedia.org |

| Adenine | Synthetic receptor binding | acs.org |

| Biotin | Synthetic receptor binding | acs.org |

| Glycosaminoglycans | Specific ligand recognition | wikipedia.org |

| Thromboxane A2 synthase | Enzyme inhibition |

Table of Compounds Mentioned

| Compound Name |

|---|

| Troeger's base |

| 4-amino-1,8-naphthalimide |

| Acetate |

| Palladium(II) |

| Platinum(II) |

| [(dppp)Pd(OTf)₂] (dppp = 1,3-Bis(diphenylphosphino)propane, OTf = Trifluoromethanesulfonate) |

| Zinc(II) |

| Porphyrin |

| Dendrimer tetramine |

| Suberic acid |

| Sebacic acid |

| Adipic acid |

| Adenine |

| Biotin |

Interaction with Biological Macromolecules

The distinct V-shaped, rigid structure of this compound and its derivatives makes it a compelling scaffold for interacting with biological macromolecules. This inherent architecture creates a molecular cleft suitable for hosting guest molecules, a principle that has been extensively explored in the design of synthetic receptors and probes for biological systems. researchgate.net The applications of these interactions are diverse, ranging from enzyme inhibition to the development of molecular probes for biological sensing.

Derivatives of this compound have been specifically investigated for their potential to bind to various biological targets. The core structure can be functionalized to enhance these interactions, for example, by introducing groups capable of forming hydrogen bonds or other non-covalent interactions, thereby increasing binding affinity and specificity. researchgate.net This adaptability has spurred research into their use in drug development, where the this compound framework can act as a carrier for therapeutic agents.

DNA Recognition and Intercalation Studies

The structural characteristics of this compound derivatives, particularly their rigid and near-orthogonal geometry, have made them subjects of interest for DNA recognition and binding studies. acs.org These molecules can interact with DNA through several mechanisms, including intercalation between base pairs and binding within the major or minor grooves. smolecule.com The specific mode of interaction is often influenced by the nature of the substituents on the this compound scaffold. researchgate.net

Molecular dynamics simulations have been employed to investigate the enantioselective binding of this compound analogs to DNA. researchgate.netresearchgate.net Studies have shown that the levorotatory isomers of certain derivatives, such as those substituted with proflavine (B1679165) and phenanthroline, tend to have stronger interactions with DNA compared to their dextrorotatory counterparts. researchgate.net These simulations suggest that intercalation can cause significant distortions in the DNA double helix, including partial unwinding and alterations in backbone angles. researchgate.net For some derivatives, a mixed binding mode has been proposed, where one part of the molecule intercalates while another portion binds to a groove. researchgate.net

The design of this compound derivatives with specific functionalities can enhance their DNA binding capabilities. For instance, incorporating 4-amino-1,8-naphthalimide moieties can lead to compounds that are anticipated to bind to DNA through a dual action of intercalation and groove binding. acs.org Furthermore, adding side chains with tertiary amino groups can improve water solubility and promote electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA under physiological conditions. acs.org

Protein Association Studies (e.g., BSA)

The interaction of this compound derivatives with proteins, particularly serum albumins like bovine serum albumin (BSA), has been a significant area of research. acs.orgresearchgate.netresearchgate.net BSA is often used as a model protein due to its structural similarity to human serum albumin (HSA) and its crucial role in the transport and delivery of drugs in the bloodstream. researchgate.net

Fluorescence quenching studies are a common method to investigate these interactions. acs.orgnih.gov BSA exhibits intrinsic fluorescence due to its tryptophan residues, and the binding of a molecule like a this compound derivative can quench this fluorescence. acs.orgnih.gov This quenching can occur through static or dynamic mechanisms. Static quenching involves the formation of a non-fluorescent ground-state complex between the quencher and the fluorophore (BSA). acs.org

For example, glycoconjugates of this compound have demonstrated a strong interaction with BSA, leading to a static fluorescence suppression mechanism. acs.orgresearchgate.net The binding affinity can be influenced by the specific substituents on the this compound scaffold; for instance, glycosyl and triazole moieties have been shown to increase the affinity for BSA. acs.orgresearchgate.net

Table 1: Interaction of Glycoconjugated Troeger's Bases with BSA

| Compound | Quenching Mechanism | Key Findings |

|---|---|---|

| Glycoconjugate 4b | Static | Shows a linear relationship between its concentration and the quenching of BSA fluorescence intensity, with a significant reduction in fluorescence (67%). acs.org |

| Methylated this compound 1 | Static (less ideal) | Does not exhibit a linear relationship over the entire concentration range and shows a lower reduction in BSA fluorescence (14%). acs.org |

| Glycoconjugates 4a-c | Static | The formation of a glycoconjugate-BSA complex is favored by the glycosyl subunit, indicating the importance of this moiety in the interaction. acs.org |

Computational Studies in Supramolecular Interactions

Molecular Mechanics (MM) and Density Functional Theory (DFT) Calculations

Computational methods, particularly Molecular Mechanics (MM) and Density Functional Theory (DFT), have become indispensable tools for understanding the supramolecular interactions of this compound and its derivatives. researchgate.netnih.gov These methods provide detailed insights into the structural, electronic, and energetic aspects of these molecules and their complexes. scilit.com

DFT calculations have been widely used to investigate the mechanisms of this compound synthesis, exploring the free energy surfaces of various reaction pathways. scilit.com For instance, studies have elucidated the roles of different precursors and reaction conditions in the formation of this compound and its isomers. scilit.com Time-dependent DFT (TD-DFT) calculations have also been employed to study the excited-state dynamics of this compound derivatives, which is crucial for understanding their photophysical properties and potential applications in materials science. researchgate.netacs.org

In the context of molecular recognition, DFT calculations have been instrumental in rationalizing the enantioselectivity observed in asymmetric catalysis involving this compound analogues. nih.gov These calculations have revealed that non-covalent interactions, such as NH···O hydrogen bonding and other weak interactions between the substrate and a ligand, are critical for achieving high enantioselectivity. nih.gov

Modeling Host-Guest Complexes and Binding Energies

The modeling of host-guest complexes involving this compound derivatives is a key application of computational chemistry in this field. These models help to rationalize experimental findings and predict the binding affinities and selectivities of new receptor designs. rsc.org

DFT calculations, often using functionals like M06-2X with appropriate basis sets, are employed to study the interactions within host-guest complexes. rsc.org These calculations can elucidate the nature of the binding, identifying key interactions such as charge-assisted hydrogen bonds (e.g., N–H···O and N–H···N) and their geometric parameters. rsc.org For example, computational studies have been used to explain the binding preferences of flexible this compound ditopic receptors for bisammonium ions of varying chain lengths. rsc.orgresearchgate.net

The binding energies of these complexes can be calculated and decomposed into different components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer contributions. This energy decomposition analysis provides a deeper understanding of the driving forces behind complex formation. researchgate.net Such computational insights are invaluable for the rational design of new host molecules with tailored binding properties for specific guest molecules. researchgate.net

Table 2: Computationally Derived Energy Components for Host-Guest Model Systems (kcal/mol)

| Complex | E es | E x | POL h | POL g | CT h -> g | CT g -> h | E tot |

|---|---|---|---|---|---|---|---|

| C4-NH₄⁺ | 63.13 | -40.62 | 14.96 | 2.44 | 11.18 | 0.53 | 51.61 |

| C4-Me–NH₄⁺ | 57.30 | -37.77 | 12.42 | 2.62 | 9.24 | 0.60 | 44.40 |

| C4-Et–NH₄⁺ | 54.63 | -37.01 | 11.66 | 3.01 | 8.81 | 0.55 | 41.64 |

| C4-n–Pr–NH₄⁺ | 52.77 | -37.51 | 10.93 | 2.80 | 9.04 | 0.54 | 38.58 |

| C5-NH₄⁺ | 73.08 | -39.16 | 16.31 | 2.09 | 10.15 | 0.47 | 62.94 |

| TB1- NH₄⁺ | 18.45 | -11.76 | 10.05 | 0.10 | 6.62 | 0.16 | 23.62 |

| TB2- NH₄⁺ | 12.42 | -7.79 | 7.40 | 0.11 | 4.50 | 0.09 | 16.73 |

Data sourced from a study on ditopic this compound receptors. researchgate.net 'h' denotes the host (crown ether or this compound) and 'g' denotes the guest (ammonium ion). researchgate.net

Table of Compounds

| Compound Name |

|---|

| 4-amino-1,8-naphthalimide |

| Bovine serum albumin (BSA) |

| Human serum albumin (HSA) |

| Phenanthroline |

| Proflavine |

| This compound |

Applications in Advanced Materials and Catalysis

Catalysis and Ligand Design

Troeger's base derivatives have emerged as versatile chiral ligands and catalysts, enabling enantioselective transformations crucial for the synthesis of complex molecules.

The inherent chirality of this compound, arising from its stereogenic nitrogen atoms, allows it to serve as a chiral scaffold for designing ligands that induce asymmetry in catalytic reactions.

This compound analogues have been successfully employed as chiral ligands in palladium-catalyzed reactions. For instance, an efficient method for the catalytic asymmetric synthesis of this compound analogues with nitrogen stereocenters has been developed using palladium catalysis in conjunction with home-developed GF-Phos ligands. This approach allows for the rapid construction of rigid, cleft-like structures with both C- and N-stereogenic centers, achieving high efficiency and selectivity. Studies have reported enantiomeric excesses (ee) of up to 99% in such syntheses. Density functional theory (DFT) calculations suggest that stereoselectivity in these reactions arises from π-stacking and steric effects within the transition states.

Table 4.1.1.1: Palladium-Catalyzed Enantioselective Synthesis with this compound Ligands

| Substrate/Reaction Type | Ligand (Example) | Metal Catalyst | Achieved ee (%) | Yield (%) | Key Finding |

| Synthesis of TB analogues with N-stereocenters | GF-Phos | Palladium | Up to 99 | Not specified | Rapid construction of chiral scaffold |

Derivatives of this compound have demonstrated significant potential in inducing asymmetry in various organic reactions. Notably, studies have examined the ability of modified this compound compounds to effect asymmetric induction in the addition of diethylzinc (B1219324) to aromatic aldehydes. Enantiomeric excesses as high as 86% have been achieved, highlighting the efficacy of this compound as a chiral framework that can be tailored to produce effective ligands for asymmetric synthesis. These findings provide evidence that the rigid structure of this compound can effectively control the stereochemical outcome of reactions.

Table 4.1.1.2: Asymmetric Induction with this compound Derivatives

| Reaction Type | Substrate Example | Chiral Inducer/Ligand | Achieved ee (%) | Key Finding |

| Diethylzinc Addition to Aldehydes | Aromatic Aldehydes | This compound Deriv. | Up to 86 | Demonstrates TB as a chiral framework for asymmetric synthesis |

| 1,4-Addition to Enones | Acyclic Enones | This compound Deriv. | Moderate to Good | Used as additives to induce asymmetry |

| Hydrogenation of Pyruvates | Ethyl Pyruvate | This compound Deriv. | 65 | Heterogeneous hydrogenation application |

| Aziridination of Chalcones | Chalcones | This compound Deriv. | 62 | Application in stereoselective synthesis |

Beyond acting as ligands for metal catalysts, this compound derivatives themselves can function as organocatalysts. They have been utilized in various transformations, including the catalytic kinetic resolution of binaphthols, the addition of boronic acids to imines, and borrowing hydrogen cascade reactions. The rigid V-shaped scaffold and the presence of nitrogen atoms capable of Lewis basicity or hydrogen bonding are thought to be crucial for their catalytic activity and enantioselectivity control. DFT calculations have indicated that interactions such as NH···O hydrogen bonding play a significant role in achieving high enantioselectivity.

Chiral quaternary ammonium (B1175870) salts derived from this compound have been developed and employed as chiral phase transfer catalysts. These catalysts have shown utility in asymmetric transformations, such as the catalytic asymmetric kinetic resolution of ethoxy-protected binaphthol. In one study, a this compound derived chiral phase transfer catalyst was synthesized and used to achieve a kinetic resolution with moderate enantioselectivity.

This compound and its functionalized derivatives are valuable precursors for constructing metal complexes and coordination polymers. These complexes find applications in catalysis and materials science due to the tunable electronic and steric properties imparted by the this compound ligand.

Rhodium(III) and iridium(III) complexes of this compound have been prepared and investigated for their catalytic activity. Specifically, rhodium complexes have shown efficacy in catalyzing the hydrosilylation of alkynes with high regio- and stereoselectivity. Furthermore, platinum complexes incorporating this compound ligands have been synthesized, leading to macrocyclic diplatinum complexes.

Beyond discrete complexes, this compound derivatives have also been used to construct coordination polymers. For instance, a fluorescent 4-amino-1,8-naphthalimide (B156640) this compound derivative was used to synthesize one-dimensional coordination polymers with Cadmium(II) acetate (B1210297) and Cadmium(II) chloride, forming extended polymeric structures with potential applications in sensing and materials.

Table 4.1.2: Metal Complexes and Coordination Chemistry of this compound Derivatives

| Metal | This compound Derivative Used | Complex Type / Application | Key Observation / Property |

| Rh(III), Ir(III) | This compound (TB) | Complexes (TB·2MCl₃) | Catalysis of alkyne hydrosilylation (Rh) |

| Pt(II) | Distannylated this compound | Macrocyclic Diplatinum Complex | Reductive elimination to form cyclic dimer |

| Cd(II) | 4-amino-1,8-naphthalimide TB (TBNap) | 1D Coordination Polymer (TB-CP-1) | Fluorescent sensing of nitro-containing antibiotics |

| Cd(II) | 4-amino-1,8-naphthalimide TB (TBNap) | 2D Coordination Sheet (TB-CP-2) | Extended polymeric structures with π-π interactions |

List of Compounds Mentioned:

this compound (TB)

Diethylzinc (DEZ)

GF-Phos ligands

Rhodium(III) chloride (RhCl₃)

Iridium(III) chloride (IrCl₃)

Platinum(II) chloride (PtCl₂)

Cadmium(II) acetate (Cd(OAc)₂)

Cadmium(II) chloride (CdCl₂)

4-amino-1,8-naphthalimide this compound (TBNap)

Chiral Ligands in Asymmetric Catalysis

Polymeric Materials and Frameworks

The unique structural features of this compound (TB), including its rigid, V-shaped conformation and inherent microporosity, make it a valuable building block for advanced polymeric materials and frameworks. These materials are engineered for specific applications, particularly in gas separation, CO2 capture, and the development of robust, high-performance membranes.

Polymers with Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are characterized by their rigid and contorted polymer backbones, which prevent efficient chain packing and lead to a high degree of permanent free volume. The incorporation of this compound units into PIMs significantly enhances their microporosity and influences their gas transport properties.

Gas Separation and Filtration Technologies

This compound-based PIMs have demonstrated significant promise for gas separation applications due to their high free volume and tunable pore structures. The rigid TB linkage creates kinks in the polymer chain, hindering close packing and generating intrinsic microporosity. This architecture allows for selective gas permeation. For instance, TB-based copolymers derived from monomers like 2,3,8,9-tetrahydroxy-6H,12H-5,11-methanodibenzo[b,f] acs.orgcapes.gov.brdiazocine (THTB) and 5,5′,6,6′-tetrahydroxy-3,3′,3′,3-tetramethylspirobisindane (TTSBI), when copolymerized with 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN), exhibit improved selectivity for gas pairs such as CO2/N2, CO2/CH4, and O2/N2, often with only a minor reduction in permeability rsc.org. Similarly, TB-based polyimides (PIs) have shown advantages in simultaneously increasing gas permeability and selectivity, making them suitable for various separation processes mdpi.com. Ladder-type PIMs incorporating TB units have also displayed high performance in O2/N2 separation stanford.edu. Furthermore, TB-based PIMs incorporating spirobisindane and triptycene (B166850) units have achieved gas separation performance well above the established Robeson upper bounds for O2/N2, H2/N2, and CO2/N2 gas pairs researchgate.net.

| Material | Gas Pair | Permeability (Barrer) | Selectivity | Reference |

| TB-based copolymers (THTB/TTSBI/TFTPN) | CO2/N2 | [small decrease] | Improved | rsc.org |

| TB-based copolymers (THTB/TTSBI/TFTPN) | CO2/CH4 | [small decrease] | Improved | rsc.org |

| TB-based copolymers (THTB/TTSBI/TFTPN) | O2/N2 | [small decrease] | Improved | rsc.org |

| TB-based PIs | Various | Increased | Increased | mdpi.com |

| Ladder-type PIMs (arene-norbornene-TB) | O2/N2 | Not specified | High | stanford.edu |

| TB-PIMs (spirobisindane/triptycene) | O2/N2 | Exceptional | Well above Robeson bound | researchgate.net |

| TB-PIMs (spirobisindane/triptycene) | H2/N2 | Exceptional | Well above Robeson bound | researchgate.net |

| TB-PIMs (spirobisindane/triptycene) | CO2/N2 | Exceptional | Well above Robeson bound | researchgate.net |

| TB-based copolyimides | H2 separations | Tunable | Tunable | rsc.org |

CO2 Capture and Adsorption Capacity

The intrinsic microporosity and the presence of nitrogen atoms within the this compound structure contribute to favorable CO2 adsorption properties. Materials like TAPB(A1)-PIM exhibit type-I isotherms, characteristic of microporous materials, when adsorbing CO2 at temperatures of 195 K and 273 K acs.orgnih.gov. The Brunauer-Emmett-Teller (BET) surface area calculated from CO2 adsorption for TAPB(A1)-PIM was reported as approximately 560 m²/g at 195 K and 470 m²/g at 273 K acs.orgnih.gov. Nanoporous covalent organic polymers (TB-COPs) incorporating TB functionalities have also shown significant CO2 uptake. Specifically, TB-COP-1, derived from tetraanilyladamantane, demonstrated CO2 uptake capacities of up to 5.19 mmol/g at 273 K and 3.16 mmol/g at 298 K under ambient pressure, with CO2/N2 selectivities reaching 79.2 at 273 K and 68.9 at 298 K at 1 bar rsc.org. Other TB-derived polymers have reported CO2 capture capacities around 4.05 mmol/g at 273 K and 2.57 mmol/g at 298 K acs.org.

| Material | CO2 Adsorption Capacity (mmol/g) | Temperature (K) | Pressure (bar) | Reference |

| TAPB(A1)-PIM | Significant adsorption | 195 | [Not specified] | acs.orgnih.gov |

| TAPB(A1)-PIM | Significant adsorption | 273 | [Not specified] | acs.orgnih.gov |

| TB-COP-1 | 5.19 | 273 | Ambient | rsc.org |

| TB-COP-1 | 3.16 | 298 | Ambient | rsc.org |

| TB-derived polymer | 4.05 | 273 | [Not specified] | acs.org |

| TB-derived polymer | 2.57 | 298 | [Not specified] | acs.org |

Ring-Opening Strategies for Enhanced Plasticization Resistance

A challenge for some PIMs, including those based on this compound, is CO2-induced plasticization, which can lead to a loss in gas separation selectivity. To address this, strategies involving the ring-opening of TB-containing polymers have been developed. This process can introduce hydrogen bonding sites (e.g., -N-H groups) between polymer chains, which can reduce polymer chain mobility and mitigate CO2-induced swelling. Ring-opened TB membranes (TB-OR) have shown improved plasticization resistance compared to their untreated counterparts researchgate.net. This approach, along with the incorporation of TB units into copolyimides, contributes to enhanced CO2 plasticization resistance in advanced membrane materials rsc.org.

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic building blocks, offering well-defined structures and high surface areas. This compound can be integrated into COF structures to create TB-bridged nanoporous covalent organic polymers (TB-COPs) rsc.org. These TB-COPs are synthesized through reactions involving tetrahedral monomers, such as tetraanilyladamantane and tetraanilylmethane, with dimethoxymethane. The resulting materials can exhibit substantial surface areas, with TB-COP-1 (derived from tetraanilyladamantane) achieving a BET surface area of 1340 m²/g, while TB-COP-2 (from tetraanilylmethane) showed a significantly lower surface area of 0.094 m²/g rsc.org. These TB-COPs are being explored for applications such as enhanced CO2 capture rsc.org.

| Material | BET Surface Area (m²/g) | Measurement Gas/Temperature | Reference |

| TAPB(A1)-PIM | 560 | CO2 / 195 K | acs.orgnih.gov |

| TAPB(A1)-PIM | 470 | CO2 / 273 K | acs.orgnih.gov |

| PIM-TB-Trip-1 | ~1000 | N2 / 77 K | acs.org |

| TB-COP-1 | 1340 | Not specified | rsc.org |

| TB-COP-2 | 0.094 | Not specified | rsc.org |

| Ladder-type PIMs | up to ~1000 | Not specified | stanford.edu |

Ladder Polymers with Tunable Flexibility

Ladder polymers, characterized by repeating units linked by two covalent bonds, offer enhanced thermal stability and intrinsic porosity. The incorporation of this compound into ladder-type PIMs, for example, by linking arene-norbornene building blocks to TB, results in materials that are rigid, solution-processable, and possess high BET surface areas, reaching up to approximately 1000 m²/g stanford.edu. These ladder polymers exhibit outstanding thermal properties and gas separation performance, making them candidates for advanced membrane applications. Furthermore, post-polymerization modifications, such as ring-opening of TB units via N-methylation followed by hydrolysis, can introduce flexibility into these ladder structures. This process yields hybrid ladder polymers containing diazacyclooctane units, which can exhibit conformational flexibility and potentially lead to tunable membrane properties researchgate.net.

Compound List

this compound (TB)

2,3,8,9-tetrahydroxy-6H,12H-5,11-methanodibenzo[b,f] acs.orgcapes.gov.brdiazocine (THTB)

5,5′,6,6′-tetrahydroxy-3,3′,3′,3-tetramethylspirobisindane (TTSBI)

2,3,5,6-tetrafluoroterephthalonitrile (TFTPN)

PIM-1

Tri(amino)triptycene (TAT)

Di(amino)ethanoanthracene (EA)

Tri(amino)phenylbenzene (TAPB)

TAPBext

TAPB(A1)-PIM

TAT(A2)-PIM

Tetraanilyladamantane

Tetraanilylmethane

Imidazolium-mediated Tröger's base-containing ionenes (Im-TB-Ionenes)

Spirobichroman

MSBC (spirobichroman-containing diamine)

SBC (spirobichroman-containing diamine)

Arene-norbornene

Sodium borohydride (B1222165)

Theoretical and Computational Investigations

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of Troeger's base and its analogues. DFT calculations offer a balance of computational cost and accuracy, making them well-suited for studying the geometry, electronic structure, and spectroscopic characteristics of this V-shaped molecule.